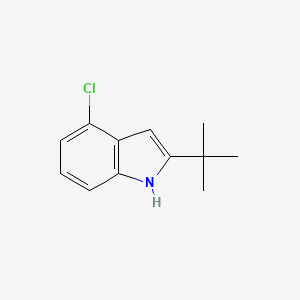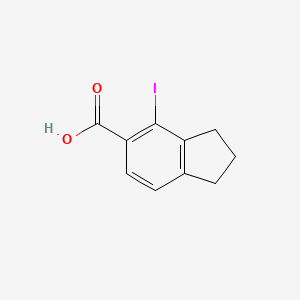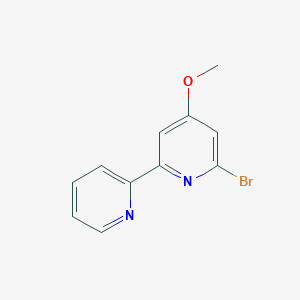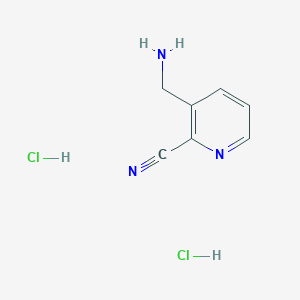
2,4-Bis(3-bromophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(3-bromophenyl)pyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine atoms in the compound enhances its reactivity and potential for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-bromophenyl)pyridine typically involves the reaction of 3-bromobenzaldehyde with 2,4-dibromopyridine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(3-bromophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, potassium carbonate, and DMSO.
Stille Coupling: Tin reagents, palladium catalysts, and organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(3-bromophenyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is studied for its antimicrobial and anticancer activities, providing insights into its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 2,4-Bis(3-bromophenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine ring can interact with nucleophilic sites in biological molecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(4-bromophenyl)pyridine: Similar structure with bromine atoms at different positions.
2,4-Bis(3-chlorophenyl)pyridine: Chlorine atoms instead of bromine, affecting reactivity and properties.
2,4-Bis(3-fluorophenyl)pyridine: Fluorine atoms instead of bromine, leading to different electronic effects.
Uniqueness
2,4-Bis(3-bromophenyl)pyridine is unique due to the presence of bromine atoms at the 3-position of the phenyl rings, which enhances its reactivity and potential for further functionalization. The compound’s ability to participate in various coupling reactions makes it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C17H11Br2N |
|---|---|
Molekulargewicht |
389.1 g/mol |
IUPAC-Name |
2,4-bis(3-bromophenyl)pyridine |
InChI |
InChI=1S/C17H11Br2N/c18-15-5-1-3-12(9-15)13-7-8-20-17(11-13)14-4-2-6-16(19)10-14/h1-11H |
InChI-Schlüssel |
QNVRVIUFLYCYKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=C2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)


![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)


phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

